REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CCN(C(C)C)C(C)C>C(OC(O)C)C>[Cl:8][C:4]1[N:3]=[C:2]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[N:6][CH:5]=1
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)OC(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 3 days under N2
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Duration
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3 d
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Type
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CONCENTRATION
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Details
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The solution was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue dissolved in EtOAc (50 mL)
|
Type
|
WASH
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Details
|
washed successively with H2O (50 mL), 1M HCl (2×50 mL), H2O (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (Na2SO4) the solvent
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Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed
|
Type
|
WASH
|
Details
|
eluting with EtOAc-hexane (20:80-50:50)
|
Type
|
CUSTOM
|
Details
|
to separate pure product from the lower fractions (230 mg, 17%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CN=CC(=N1)NC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |